Iodures organiques

Organoiiodides are a class of chemical compounds characterized by the presence of an iodine atom bonded to one or more carbon atoms, typically through a C-I bond. These compounds play significant roles in organic synthesis due to their unique reactivity and stability. Organoiiodides can function as both nucleophiles and electrophiles under different reaction conditions, making them versatile tools for various chemical transformations.

One notable application of organoiiodides is their use as iodine-containing equivalents in halogenation reactions, where they replace other halogens such as bromine or chlorine in organic molecules. Organoiiodides are also employed as leaving groups in deiodination reactions and can act as protecting groups to control the reactivity of functional groups during complex synthetic pathways.

Due to their ability to facilitate efficient and selective reactions, organoiiodides have gained popularity in pharmaceuticals, agrochemicals, and materials science. Their broad use underscores the importance of these compounds in modern chemical research and industrial processes.

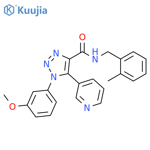

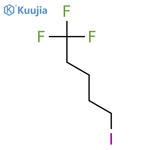

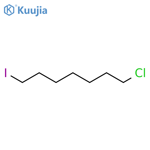

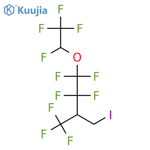

| Structure | Nom chimique | CAS | Le MF |

|---|---|---|---|

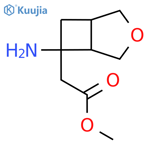

|

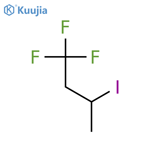

5-IODO-1,1,1-TRIFLUOROPENTANE | 352-60-3 | C5H8F3I |

|

1-chloro-7-iodoheptane | 99669-96-2 | C7H14ClI |

|

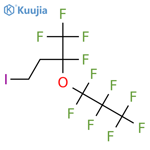

Heptafluoroisopropyl 4-Iodo-1,1,2,2-tetrafluorobut-1-yl Ether | 25080-20-0 | C7H4OF11I |

|

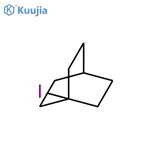

1-iodobicyclo2.2.2octane | 931-98-6 | C8H13I |

|

3-Iodo-1,1,1-trifluorobutane | 540-87-4 | C4H6F3I |

|

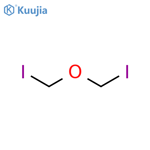

bis(iodomethyl)ether | 60833-52-5 | C2H4I2O |

|

4-Iodo-2-heptafluoropropoxy-1,1,1,2-tetrafluorobutane | 243128-38-3 | C7H4F11IO |

|

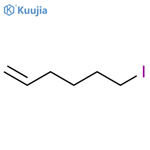

6-iodohex-1-ene | 18922-04-8 | C6H11I |

|

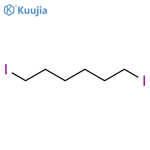

1,6-Diiodohexane | 629-09-4 | C6H12I2 |

|

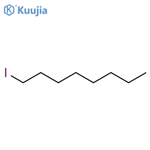

1-Iodooctane | 629-27-6 | C8H17I |

Littérature connexe

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

2. Book reviews

-

Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

5. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974

Fournisseurs recommandés

-

atkchemicaFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

Produits recommandés

-

-

-

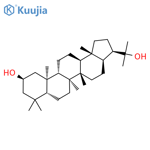

2-Hydroxydiplopterol Cas No: 1193250-54-2

2-Hydroxydiplopterol Cas No: 1193250-54-2 -

-